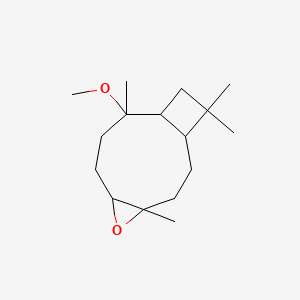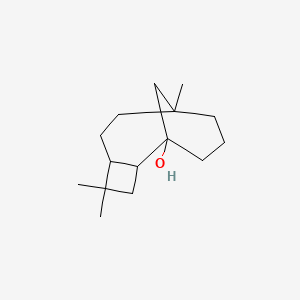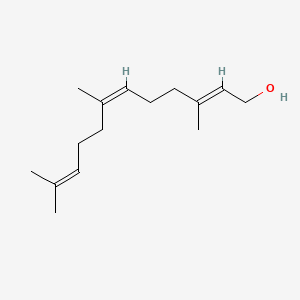
(E,Z)-farnesol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,Z)-Farnesol is a naturally occurring sesquiterpene alcohol found in various essential oils, including citronella, neroli, cyclamen, and lemon grass. It is known for its pleasant floral aroma and is widely used in perfumery and cosmetics. The compound exists as a mixture of two geometric isomers, (E)-farnesol and (Z)-farnesol, which differ in the spatial arrangement of their atoms around the double bonds.
準備方法
Synthetic Routes and Reaction Conditions: (E,Z)-Farnesol can be synthesized through several methods, including:
Isomerization of Farnesyl Acetate: This method involves the isomerization of farnesyl acetate using acidic or basic catalysts to yield a mixture of (E)- and (Z)-farnesol.
Reduction of Farnesyl Chloride: Farnesyl chloride can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound.
Grignard Reaction: The Grignard reaction of geranyl bromide with ethyl magnesium bromide followed by hydrolysis can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as essential oils. The extracted farnesol is then purified using techniques like distillation and chromatography to obtain the desired isomeric mixture.
化学反応の分析
Types of Reactions: (E,Z)-Farnesol undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to farnesal using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of farnesol can yield farnesane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Farnesol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2), esterification agents like acetic anhydride (C4H6O3)
Major Products:
Oxidation: Farnesal
Reduction: Farnesane
Substitution: Farnesyl halides, farnesyl esters
科学的研究の応用
(E,Z)-Farnesol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various sesquiterpenes and other complex organic molecules.
Biology: Studied for its role in the regulation of cell signaling pathways and its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the formulation of fragrances, cosmetics, and flavoring agents due to its pleasant aroma and stability.
作用機序
The mechanism of action of (E,Z)-farnesol involves its interaction with various molecular targets and pathways:
Cell Signaling: Farnesol is known to modulate the activity of small GTPases, which are involved in cell signaling and regulation of cellular processes.
Antimicrobial Activity: Farnesol disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: Farnesol inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Properties: Farnesol induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
類似化合物との比較
(E,Z)-Farnesol can be compared with other similar compounds, such as:
Geraniol: Another sesquiterpene alcohol with a similar structure but differing in the position of double bonds.
Nerol: An isomer of geraniol with a different spatial arrangement of atoms.
Citronellol: A related compound with a similar floral aroma but differing in the presence of a hydroxyl group.
Uniqueness: this compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties. Its ability to exist as a mixture of (E)- and (Z)-isomers allows for a broader range of applications and interactions compared to its similar counterparts.
特性
CAS番号 |
3879-60-5 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11+ |
InChIキー |
CRDAMVZIKSXKFV-GNESMGCMSA-N |
異性体SMILES |
CC(=CCC/C(=C\CC/C(=C/CO)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C |
沸点 |
230 to 235 °F at 760 mmHg (NTP, 1992) 110-113 °C BP: 145-146 °C at 3 mm Hg |
Color/Form |
Colorless liquid Slightly yellow liquid |
密度 |
0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float 0.8871 at 20 °C/4 °C Sp gr: 0.884-0.891 0.884-0.889 |
melting_point |
< 25 °C |
物理的記述 |
Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992) Colorless liquid with a delicate floral odor; [Hawley] Slightly yellow to colourless liquid; mild, oily, floral aroma |
溶解性 |
Soluble in three volumes of 70% alcohol SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL Solubility in alcohol: 1 mL in 1 mL 95% ethanol Insoluble in water Insoluble in water; soluble in oils soluble (in ethanol) |
蒸気圧 |
0.0000394 [mmHg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



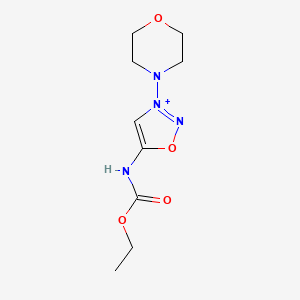
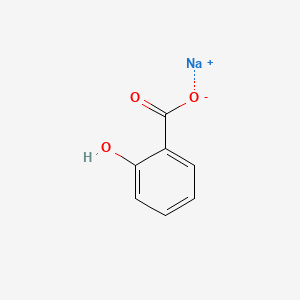
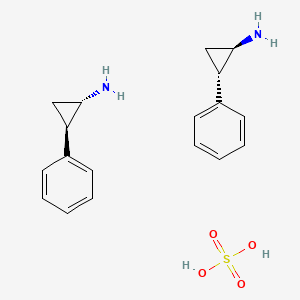
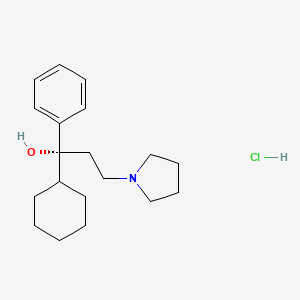
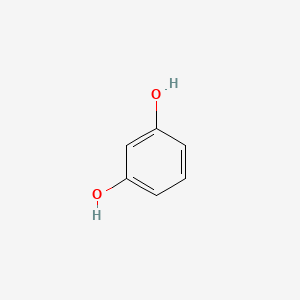

![S-[(7R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753820.png)
![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)
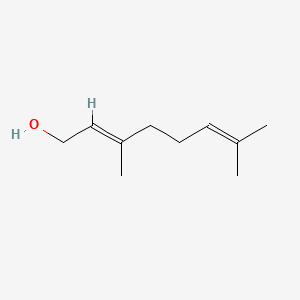
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2h-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-4-c-methyl-3-(methylamino)pentopyranoside](/img/structure/B10753845.png)
